Methyl 4-chlorobutyrate
CAS No.: 3153-37-5
Cat. No.: VC21187243
Molecular Formula: C5H9ClO2
Molecular Weight: 136.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3153-37-5 |
|---|---|
| Molecular Formula | C5H9ClO2 |
| Molecular Weight | 136.58 g/mol |
| IUPAC Name | methyl 4-chlorobutanoate |
| Standard InChI | InChI=1S/C5H9ClO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3 |
| Standard InChI Key | ZZUYIRISBMWFMV-UHFFFAOYSA-N |
| SMILES | COC(=O)CCCCl |
| Canonical SMILES | COC(=O)CCCCl |
| Boiling Point | 175.0 °C |
Introduction
Basic Information and Identification
Methyl 4-chlorobutyrate, also known as methyl 4-chlorobutanoate or 4-chlorobutyric acid methyl ester, is an organic compound with a chlorine atom at the 4-position of a butyrate chain. The compound is characterized by specific chemical identifiers that distinguish it from related compounds.
Chemical Identifiers and Nomenclature
The chemical structure of methyl 4-chlorobutyrate consists of a methyl ester group attached to a 4-carbon chain with a terminal chlorine atom. The following table presents the key identification parameters for this compound:
| Parameter | Value |
|---|---|
| CAS Number | 3153-37-5 |
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.575 g/mol |
| SMILES Notation | COC(=O)CCCCl |
| InChI Key | ZZUYIRISBMWFMV-UHFFFAOYSA-N |
| MDL Number | MFCD00001003 |
| PubChem CID | 76612 |
The compound is known by several synonyms in scientific literature and commercial contexts, including γ-chlorobutyric acid methyl ester, methyl ω-chlorobutyrate, 4-chlorobutanoic acid methyl ester, and butanoic acid, 4-chloro-, methyl ester .
Physical and Chemical Properties
Methyl 4-chlorobutyrate exhibits distinctive physical and chemical properties that determine its behavior in various reactions and applications. These properties are crucial for understanding its reactivity, handling requirements, and potential uses.
Physical Properties
The physical properties of methyl 4-chlorobutyrate are summarized in the following table:
| Property | Value |
|---|---|
| Physical State (20°C) | Colorless to almost colorless clear liquid |
| Density | 1.125 g/cm³ |
| Boiling Point | 175-176°C |
| Flash Point | 59°C (138°F) |
| Refractive Index | 1.432 |
| Melting Point | -60°C to -58°C |
These physical characteristics indicate that methyl 4-chlorobutyrate is a liquid at room temperature with a relatively high boiling point .
Chemical Properties and Reactivity
Methyl 4-chlorobutyrate has specific chemical properties that influence its reactivity and applications:
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It is slightly soluble in water but highly soluble in organic solvents such as ethanol .
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The compound is highly flammable, with a flash point of 59°C .
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It reacts with water to give off heat and may produce toxic gas under prolonged exposure to fire or heat .
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The compound is unstable under strong alkaline conditions, which affects its storage and handling requirements .
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Its reactivity is primarily determined by the chlorine functional group, which makes it suitable for nucleophilic substitution reactions .
Synthesis Methods
Several methods have been developed for the synthesis of methyl 4-chlorobutyrate, with variations in starting materials, catalysts, reaction conditions, and yields. The choice of synthesis method depends on factors such as scale, available resources, and desired purity.
Traditional Synthesis Methods
Traditional methods for synthesizing methyl 4-chlorobutyrate typically involve chlorination reactions:
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Using zinc chloride as a catalyst and thionyl chloride as the chlorinating agent for γ-butyrolactone .
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A method using hydrogen chloride under pressure (2 MPa, 120°C), which yields 60-95% of the product but requires harsh conditions and generates difficult-to-handle waste gases .
Improved Synthesis Method
An improved synthesis method using γ-butyrolactone, methanol, and phosphorus trichloride with an acidic catalyst has been developed, offering several advantages over traditional methods:
The reaction sequence involves:
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Addition of γ-butyrolactone, methanol, and an acidic catalyst (zinc chloride or concentrated sulfuric acid) to a reactor.
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Dropwise addition of phosphorus trichloride at 30-60°C under normal pressure.
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Continued reaction for 0.5-2 hours after the addition is complete.
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Post-processing by reduced pressure distillation (25 mm Hg, 80-85°C) to obtain the final product .
The reaction parameters and conditions for this improved method are summarized in the table below:
| Parameter | Value/Range |
|---|---|
| Temperature | 30-60°C |
| Pressure | Normal atmospheric pressure |
| Molar Ratio (γ-butyrolactone:methanol) | 1:2-5 |
| Molar Ratio (γ-butyrolactone:PCl₃) | 1:0.35-1 |
| Catalyst Amount | 1-5% of γ-butyrolactone molar amount |
| Reaction Time | 0.5-2 hours after PCl₃ addition |
| Distillation Temperature | 80-85°C (at 25 mm Hg) |
| Yield | Up to 93.4% |
| Product Purity | Up to 99.1% |
This improved method offers several advantages:
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Mild reaction conditions
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Simple process and post-treatment
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Environmentally friendly raw materials
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Reduced waste generation
Applications and Uses
Methyl 4-chlorobutyrate has various important applications in different industries due to its reactive chlorine group and ester functionality.
Pharmaceutical Applications
In the pharmaceutical industry, methyl 4-chlorobutyrate serves as:
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A key intermediate in the synthesis of cyclopropylamine, which is further used to produce:
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A versatile building block for various pharmaceutical compounds due to its reactive chlorine atom that can undergo nucleophilic substitution reactions .
Industrial Applications
Beyond pharmaceuticals, methyl 4-chlorobutyrate is utilized in:
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The synthesis of agricultural chemicals, including:
Research and Development
The compound is also used in research and development:
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As a model compound for studying esterification and nucleophilic substitution reactions.
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In the development of new synthetic methodologies.
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As a precursor for more complex molecules containing the chlorobutanoate motif .
| Aspect | Details |
|---|---|
| GHS Pictogram | Warning |
| Hazard Classification | Flammable liquid (Category 3) |
| Hazard Statements | H226: Flammable liquid and vapor |
| Signal Word | Warning |
Additional hazards include:
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Skin irritation
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Serious eye irritation
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Potential to produce toxic gas with prolonged exposure to fire or heat
Transport Information
For transportation purposes, methyl 4-chlorobutyrate is classified as follows:
| Parameter | Classification |
|---|---|
| UN Number | UN3272 |
| Hazard Class | 3 |
| Packing Group | III |
These classifications are essential for ensuring safe transportation of the compound according to international regulations .
Analytical Methods
Various analytical methods have been developed for the detection and quantification of methyl 4-chlorobutyrate, particularly for trace analysis in pharmaceutical products.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A validated GC-MS method has been developed for the detection of trace levels of methyl 4-chlorobutyrate in Nucleoside Reverse Transcriptase Inhibitor (NRTI) drugs:
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The method utilizes a capillary GC column with a 100% dimethyl polysiloxane stationary phase.
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Detection is performed in Selective Ion Monitoring (SIM) mode with an Electron Impact (EI) source.
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Methanol is used as a diluent with a dissolve-and-injection approach for sample introduction in split mode .
The analytical performance parameters for this method are summarized in the following table:
| Parameter | Value |
|---|---|
| Linearity Range | 1.0 to 3.75 ppm (LOQ to 150%) |
| Correlation Coefficient | >0.99 |
| Limit of Detection (LOD) | 0.3 ppm |
| Limit of Quantitation (LOQ) | 1.0 ppm |
| Recovery at LOQ Level | 94.4% |
| Recovery at 50% of Standard Level | 93.2% |
| Recovery at Standard Level | 106.34% |
| Recovery at 150% of Standard Level | 89.86% |
This analytical method is valuable for quality control in pharmaceutical manufacturing, ensuring that methyl 4-chlorobutyrate impurities are monitored at trace levels in drug products .
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